molecular formula C11H15NO3S B1348675 2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid CAS No. 634593-20-7

2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid

Cat. No.: B1348675
CAS No.: 634593-20-7
M. Wt: 241.31 g/mol
InChI Key: QGGGLFAQLJKYKA-UHFFFAOYSA-N
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Description

2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid is an organic compound with the molecular formula C11H15NO3S This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with a 2,2-dimethylpropanoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 2,2-Dimethylpropanoyl Group: This step involves the acylation of the thiophene ring using 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine.

    Formation of the Amide Bond: The amide bond is formed by reacting the acylated thiophene with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitro-substituted thiophenes.

Scientific Research Applications

Chemistry

In chemistry, 2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving thiophene derivatives. Its structural features make it a candidate for studying sulfur-containing heterocycles in biological systems.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of the thiophene ring and the amide bond suggests possible applications in drug design, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylthiophene-3-carboxylic acid: Similar structure but lacks the 2,2-dimethylpropanoyl group.

    2-[(2,2-Dimethylpropanoyl)amino]thiophene-3-carboxylic acid: Similar but without the methyl group on the thiophene ring.

    5-Methyl-2-thiophenecarboxylic acid: Lacks the amide and 2,2-dimethylpropanoyl groups.

Uniqueness

2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid is unique due to the combination of the thiophene ring, the 2,2-dimethylpropanoyl group, and the carboxylic acid group. This combination imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-5-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-6-5-7(9(13)14)8(16-6)12-10(15)11(2,3)4/h5H,1-4H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGGLFAQLJKYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359382
Record name 2-(2,2-Dimethylpropanamido)-5-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634593-20-7
Record name 2-(2,2-Dimethylpropanamido)-5-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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